molecular formula C6H4BClF2O2 B6307923 2-Chloro-3,4-difluorophenylboronic acid CAS No. 2121511-30-4

2-Chloro-3,4-difluorophenylboronic acid

Cat. No.: B6307923
CAS No.: 2121511-30-4
M. Wt: 192.36 g/mol
InChI Key: LZTHAYZFDYNMHE-UHFFFAOYSA-N
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Description

2-Chloro-3,4-difluorophenylboronic acid is an organoboron compound that is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine and fluorine atoms. It is a valuable reagent in the formation of carbon-carbon bonds, making it an essential tool in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-3,4-difluorophenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The compound serves as an organoboron reagent in this process .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the synthesis of various organic compounds, including biaryl derivatives .

Pharmacokinetics

As an organoboron compound, it is expected to have good stability and be readily prepared . These properties would likely contribute to its bioavailability.

Result of Action

The result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of various organic compounds, including biaryl derivatives . These compounds can have significant applications in various fields, including medicinal chemistry .

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki-Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant conditions , suggesting that the compound’s action, efficacy, and stability would be robust across a range of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,4-difluorophenylboronic acid typically involves the reaction of 2-Chloro-3,4-difluorobenzene with a boron-containing reagent. One common method is the borylation of 2-Chloro-3,4-difluorobenzene using bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Properties

IUPAC Name

(2-chloro-3,4-difluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF2O2/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTHAYZFDYNMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)F)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501247274
Record name Boronic acid, B-(2-chloro-3,4-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121511-30-4
Record name Boronic acid, B-(2-chloro-3,4-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121511-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(2-chloro-3,4-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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